molecular formula C12H13FO3 B12437931 (2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid

(2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid

Cat. No.: B12437931
M. Wt: 224.23 g/mol
InChI Key: OYMMKASGSUZMPT-UHFFFAOYSA-N
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Description

(2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a fluoropropoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-hydroxybenzaldehyde and 3-fluoropropyl bromide.

    Etherification: The 4-hydroxybenzaldehyde undergoes etherification with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate to form 4-(3-fluoropropoxy)benzaldehyde.

    Knoevenagel Condensation: The 4-(3-fluoropropoxy)benzaldehyde is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base like piperidine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropropoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[4-(3-chloropropoxy)phenyl]prop-2-enoic acid: Similar structure but with a chlorine atom instead of fluorine.

    (2E)-3-[4-(3-bromopropoxy)phenyl]prop-2-enoic acid: Similar structure but with a bromine atom instead of fluorine.

    (2E)-3-[4-(3-methylpropoxy)phenyl]prop-2-enoic acid: Similar structure but with a methyl group instead of fluorine.

Properties

IUPAC Name

3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c13-8-1-9-16-11-5-2-10(3-6-11)4-7-12(14)15/h2-7H,1,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMMKASGSUZMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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